Pelitinib

Descripción general

Descripción

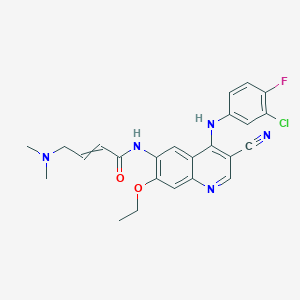

Pelitinib is a complex organic compound belonging to the aminoquinoline class. It is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as cyano, ethoxy, and dimethylamino groups .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Pelitinib involves multiple steps. One common method includes the reaction of 3-chloro-4-fluoroaniline with ethyl cyanoacetate under basic conditions to form an intermediate. This intermediate undergoes cyclization with 2-aminobenzonitrile to form the quinoline core. Subsequent reactions with dimethylamine and other reagents yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Análisis De Reacciones Químicas

Synthetic Reactions

Pelitinib’s synthesis involves multi-step organic reactions to construct its 3-cyanoquinoline backbone and functionalize it with critical substituents. The primary synthetic routes include:

Key Synthetic Steps

-

Critical Features :

Covalent Binding to EGFR

This compound’s irreversible inhibition of EGFR occurs through a Michael addition reaction between its acrylamide group and a cysteine residue (Cys797 in EGFR) in the kinase domain .

Reaction Mechanism

-

Nucleophilic Attack : The thiol group (-SH) of Cys797 attacks the β-carbon of this compound’s α,β-unsaturated acrylamide.

-

Adduct Formation : A stable covalent bond forms, creating a Michael adduct.

-

Inhibition : This blocks ATP binding and prevents receptor autophosphorylation .

Structural Evidence :

-

X-ray crystallography confirms this compound’s binding to EGFR’s hydrophobic pocket, with the acrylamide positioned near Cys797 .

-

Mutating Cys797 to serine abolishes this compound’s inhibitory effect .

Impact on Downstream Signaling Pathways

While not direct chemical reactions, this compound’s covalent binding disrupts enzymatic activity in key pathways:

Kinase Inhibition Effects

| Pathway | Target | Effect | Outcome | Source |

|---|---|---|---|---|

| MAPK | ERK, JNK, p38 | Reduced phosphorylation | Suppressed cell migration and invasion | |

| PI3K-Akt | Akt | Deactivated kinase activity | Induced Twist1 degradation via proteasomes |

-

Twist1 Degradation : this compound inhibits Akt and MAPK signaling, destabilizing Twist1 (an EMT transcription factor) and promoting its proteasomal degradation .

-

EMT Suppression : Downregulation of N-cadherin and MMP-2/9, coupled with E-cadherin upregulation, reduces metastatic potential in hepatocellular carcinoma .

Stability and Reactivity

-

pH Sensitivity : The acrylamide group is stable under physiological conditions but reacts selectively with thiols in a slightly basic microenvironment .

-

Metabolic Resistance : this compound’s 3-cyanoquinoline core resists oxidation by CYP3A4, enhancing plasma stability .

Comparative Reactivity with Other TKIs

| Inhibitor | Target | Reactivity Mechanism | Selectivity |

|---|---|---|---|

| This compound | EGFR, HER2, HER4 | Irreversible (covalent) | Broad-spectrum |

| Neratinib | HER2 | Irreversible (covalent) | HER2-specific |

| Gefitinib | EGFR | Reversible (non-covalent) | EGFR-specific |

This compound’s broader target profile stems from its ability to covalently modify multiple ErbB family kinases .

Aplicaciones Científicas De Investigación

Clinical Applications

-

Non-Small Cell Lung Cancer (NSCLC)

- Pelitinib has been evaluated in clinical trials for NSCLC, demonstrating efficacy in patients with specific genetic markers that make them responsive to EGFR inhibitors. The drug's ability to enhance chemosensitivity in cells with upregulated ABCB1 and ABCG2 transporters after hyperthermia treatment has been particularly noteworthy .

- Hepatocellular Carcinoma (HCC)

- Colorectal Cancer

Table 1: Summary of Key Research Findings on this compound

Case Studies

Case Study 1: Non-Small Cell Lung Cancer

A clinical trial involving patients with NSCLC examined the effects of this compound on tumor response rates. Patients with specific mutations showed improved outcomes when treated with this compound in combination with standard chemotherapy, highlighting its potential as a targeted therapy.

Case Study 2: Hepatocellular Carcinoma

In a laboratory setting, treatment of Huh7 cells with this compound resulted in significant reductions in cell motility and invasion capabilities. The study provided insights into the molecular mechanisms through which this compound exerts its anti-cancer effects, particularly focusing on the degradation of Twist1 and modulation of MAPK signaling pathways.

Mecanismo De Acción

The mechanism of action of Pelitinib involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The compound may also interfere with cellular pathways, affecting cell proliferation and survival .

Comparación Con Compuestos Similares

Similar Compounds

N-[4-(3-chloro-4-(2-pyridinylmethoxy)anilino)-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino)-2-butenamide: Similar structure but with a pyridinylmethoxy group instead of fluoro.

3-chloro-4-fluoroaniline: A simpler compound used as a precursor in the synthesis.

Uniqueness

Pelitinib is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Propiedades

Fórmula molecular |

C24H23ClFN5O2 |

|---|---|

Peso molecular |

467.9 g/mol |

Nombre IUPAC |

N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide |

InChI |

InChI=1S/C24H23ClFN5O2/c1-4-33-22-12-20-17(11-21(22)30-23(32)6-5-9-31(2)3)24(15(13-27)14-28-20)29-16-7-8-19(26)18(25)10-16/h5-8,10-12,14H,4,9H2,1-3H3,(H,28,29)(H,30,32) |

Clave InChI |

WVUNYSQLFKLYNI-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)C=CCN(C)C |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.